molecular formula C6H12O4 B196212 Pantoic acid CAS No. 1112-33-0

Pantoic acid

Cat. No.: B196212
CAS No.: 1112-33-0
M. Wt: 148.16 g/mol
InChI Key: OTOIIPJYVQJATP-BYPYZUCNSA-N
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Mechanism of Action

Target of Action

Pantoic acid is an alpha hydroxy acid that is almost always encountered in a biological context . It is the amide of this compound with β-alanine, which forms pantothenic acid (vitamin B5), a component of coenzyme A .

Mode of Action

This compound’s biosynthesis proceeds from ketoisovalerate by hydroxymethylation . This conversion is catalyzed by ketopantoate hydroxymethyltransferase, which gives ketopantoate . Ketopantoate is then reduced by ketopantoate reductase to pantoate, using NADH as the hydride source .

Biochemical Pathways

Pantothenic acid, the amide of this compound and β-alanine, is a key precursor for the biosynthesis of coenzyme A (CoA) . CoA is a universal and essential cofactor involved in a myriad of metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

This compound is a water-soluble compound . This property influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound, through its role in the formation of pantothenic acid and subsequently coenzyme A, plays a crucial role in various metabolic processes . It is required to synthesize and metabolize proteins, carbohydrates, and fats .

Action Environment

This compound is found in nearly every food, indicating its widespread occurrence in nature . Its action and efficacy can be influenced by the availability of these food sources.

Biochemical Analysis

Biochemical Properties

Pantoic acid plays a crucial role in biochemical reactions as it is a key component of pantothenic acid (vitamin B5), which is a part of coenzyme A . Coenzyme A is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .

Cellular Effects

This compound, through its role in the formation of pantothenic acid and subsequently coenzyme A, influences various cellular processes. It is essential for cellular energy production and impacts the metabolism of proteins, carbohydrates, and fats .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into pantothenic acid, which is then used to synthesize coenzyme A . This conversion is catalyzed by ketopantoate hydroxymethyltransferase, which gives ketopantoate. Ketopantoate is reduced by ketopantoate reductase to pantoate, using NADH as the hydride source .

Temporal Effects in Laboratory Settings

It is known that pantothenic acid, which is derived from this compound, is stable under neutral conditions but is readily destroyed by heat in alkaline or acid solutions .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. It is known that pantothenic acid, derived from this compound, is essential for all animals .

Metabolic Pathways

This compound is involved in the biosynthesis of coenzyme A . This process begins with ketoisovalerate, which is converted into ketopantoate by ketopantoate hydroxymethyltransferase. Ketopantoate is then reduced to pantoate by ketopantoate reductase .

Transport and Distribution

It is known that pantothenic acid, derived from this compound, is absorbed into intestinal cells via a saturable, sodium-dependent active transport system .

Subcellular Localization

As a component of coenzyme A, it is likely to be found wherever coenzyme A is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantoic acid can be synthesized through the hydroxymethylation of ketoisovalerate, catalyzed by ketopantoate hydroxymethyltransferase, resulting in ketopantoate. This intermediate is then reduced by ketopantoate reductase to form pantoate, using NADH as the hydride source .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Substrates such as 2-hydroxy-3,3-dimethyl-4-oxobutanoic acid are fermented using bacteria or yeast. Common microorganisms used include Escherichia coli, Bacillus, Corynebacterium, yeast, and Streptomyces .

Chemical Reactions Analysis

Types of Reactions: Pantoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: this compound can participate in substitution reactions, particularly in the formation of amides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pantoic acid has several applications in scientific research:

Properties

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOIIPJYVQJATP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016980
Record name Pantoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-33-0
Record name Pantoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pantoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1TL6G6J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pantoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of ketopantoic acid reductase in the biosynthesis of this compound?

A1: Ketothis compound reductase is a key enzyme that catalyzes the stereospecific reduction of ketothis compound to D-pantoic acid. This NADPH-dependent reaction is crucial for the biosynthesis of D-pantothenic acid, a precursor to coenzyme A. [, , ]

Q2: How does the availability of β-alanine influence this compound biosynthesis?

A2: Studies in Escherichia coli suggest that pantothenate kinase, the enzyme responsible for phosphorylating pantothenic acid, plays a primary role in regulating the intracellular Coenzyme A (CoA) content. While E. coli can synthesize this compound in excess of its CoA requirements, the availability of β-alanine, the other precursor to pantothenic acid, doesn't appear to be a limiting factor in CoA biosynthesis. []

Q3: What alternative pathway for β-alanine biosynthesis was identified in Methanocaldococcus jannaschii?

A3: Unlike many prokaryotes that utilize pyruvoyl-dependent L-aspartate decarboxylase (PanD) for β-alanine synthesis, Methanocaldococcus jannaschii employs a pyridoxal phosphate (PLP)-dependent L-aspartate decarboxylase encoded by the gene MJ0050. This enzyme exhibits a Km of ~0.80 mM for L-aspartate and catalyzes its decarboxylation with a specific activity of 0.09 μmol min−1 mg−1 at 70°C. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A5: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, provides valuable information about the structure and conformation of this compound and its derivatives. [] Infrared (IR) spectroscopy is useful for analyzing functional groups and stereochemistry, as demonstrated by the study of β, β-dimethylpyruvic acid 2,4-dinitrophenylhydrazone. []

Q6: How can D-pantolactone, a key precursor to D-pantothenic acid, be obtained from a racemic mixture?

A6: Several methods have been explored for the resolution of racemic pantolactone, including:

  • Microbial Resolution: Utilizing the stereospecific hydrolysis of L-pantolactone by enzymes like D-lactonohydrolase (D-Lac) from various microorganisms. This approach allows for the isolation of D-pantolactone with high enantiomeric excess. [, , , , , , , , ]
  • Chemical Resolution: Employing chiral amines like those described in research to form diastereomeric salts with racemic this compound, which can then be separated to obtain enantiopure this compound or pantolactone. []

Q7: What synthetic strategies have been developed for the synthesis of this compound and its derivatives?

A7: Researchers have explored various synthetic routes, including:

  • Starting from D-mannitol: This approach allows for the enantioselective synthesis of both D- and L-pantolactone. []
  • Utilizing pantolactone as a building block: This strategy enables the synthesis of chiral analogs of diacylglycerols, expanding the structural diversity of this compound derivatives. [, ]

Q8: What is the role of lactonohydrolase in the context of this compound?

A8: Lactonohydrolases play a crucial role in the kinetic resolution of racemic pantolactone, a key step in the production of D-pantothenic acid. These enzymes exhibit stereospecificity, selectively hydrolyzing either the D- or L-enantiomer of pantolactone. Notably, researchers have identified and characterized novel lactonohydrolases from various microbial sources, including Agrobacterium tumefaciens, Fusarium oxysporum, and Rhodococcus erythropolis. These enzymes exhibit varying substrate specificities and catalytic efficiencies, highlighting the diversity of these biocatalysts. [, , , ]

Q9: Can you elaborate on the mechanism of D-lactonohydrolase and how its catalytic efficiency can be improved?

A9: D-lactonohydrolase (D-Lac) catalyzes the hydrolysis of D-pantolactone through a mechanism involving a nucleophilic attack on the lactone carbonyl group. Studies have shown that the enzyme's catalytic efficiency can be enhanced through protein engineering approaches such as tunnel engineering and directed evolution. These strategies aim to optimize the enzyme's active site and substrate access tunnel, leading to improved substrate binding and turnover rates. [, ]

Q10: How do structural modifications of pantothenic acid influence its biological activity?

A10: Modifications to the pantothenic acid structure can significantly impact its biological activity. For instance, replacing the carboxyl group of this compound with a sulfonic acid group yields pantoyltaurine, a known antagonist of pantothenic acid. These antagonists compete with pantothenic acid for binding to enzymes involved in CoA biosynthesis, thereby inhibiting its formation. [, , ]

Q11: What is the significance of the stereochemistry of this compound in biological systems?

A11: The biological activity of this compound is highly stereospecific, with the D-enantiomer being the naturally occurring and biologically active form. This stereospecificity highlights the importance of chirality in biological systems and the need for enantioselective synthesis or resolution methods to obtain the desired enantiomer for pharmaceutical and biotechnological applications. [, , , ]

Q12: What are the potential applications of this compound derivatives beyond vitamin B5 supplementation?

A12: Beyond their role as precursors to pantothenic acid and CoA, this compound derivatives hold promise in diverse applications, including:

  • Drug Development: The development of pantothenic acid antagonists as potential antibacterial agents. [, , ]
  • Biomaterials: The synthesis of chiral phospholipids incorporating this compound for applications in drug delivery and nanotechnology. [, ]
  • Biocatalysis: The use of pantothenic acid-dependent enzymes in biocatalytic processes for the synthesis of valuable chemicals. []

Q13: What are some future research directions in the field of this compound and its derivatives?

A13: Future research directions include:

  • Exploring the Structure-Activity Relationship: Investigating how further structural modifications of this compound and its derivatives impact their biological activity and exploring their potential as pharmaceuticals or agrochemicals. [, , ]
  • Developing Efficient Biocatalysts: Engineering enzymes involved in this compound metabolism for improved efficiency and exploring their use in biocatalytic processes. [, ]
  • Investigating the Role of Pantothenic Acid in Disease: Studying the implications of pantothenic acid deficiency or dysregulation in various diseases and exploring potential therapeutic interventions. []

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